molecular formula C₂₆H₃₂ClFO₇ B1144531 21-Acetyl-6α-chlorotriamcinolone Acetonide CAS No. 1181-32-4

21-Acetyl-6α-chlorotriamcinolone Acetonide

Cat. No. B1144531
CAS RN: 1181-32-4
M. Wt: 510.98
InChI Key:
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Description

Synthesis Analysis

The synthesis of 21-Acetyl-6α-chlorotriamcinolone Acetonide involves complex chemical processes, including bio-fermentation and fluorination steps. For instance, an improved synthesis route for fluocinolone acetonide, which shares a similar structural framework, was developed from 21-acetyloxy-17α-hydroxy-4,9(11)-diene-3,20-dione. This process included the study of 6α and 9α fluorination steps, indicating the intricacy involved in achieving specific substitutions on the corticosteroid backbone (Jie Tang et al., 2018).

Scientific Research Applications

Allergic Rhinitis Management

Triamcinolone acetonide is formulated for nasal inhalation to treat allergic rhinitis, demonstrating efficacy in reducing symptoms without significant systemic absorption or hypothalamic-pituitary-adrenal (HPA) axis suppression at therapeutic dosages. Clinical trials highlight its effectiveness in alleviating nasal symptoms and reducing nasal eosinophil influx compared to placebos and its comparability to other treatments like beclomethasone, fluticasone, and oral antihistamines (Jeal & Faulds, 1997).

Psychiatry Applications

N-acetylcysteine (NAC), while not triamcinolone acetonide, shows the broadening scope of acetylated compounds in psychiatric disorder treatments. NAC has been explored for its therapeutic potential in addiction, compulsive disorders, schizophrenia, and bipolar disorder, suggesting the significance of acetylation in psychiatric applications (Dean, Giorlando, & Berk, 2011).

Ophthalmology Applications

Intravitreal use of triamcinolone acetonide for various ocular conditions demonstrates the versatility of this compound beyond its anti-inflammatory use. It has been applied in treating diabetic macular edema, retinal vein occlusions, uveitis, and as an adjunct in combination therapies. However, its use is associated with risks such as secondary ocular hypertension and cataract formation, indicating the need for careful consideration in therapeutic applications (Tao & Jonas, 2010).

Mechanism of Action

Target of Action

21-Acetyl-6α-chlorotriamcinolone Acetonide is a derivative of Triamcinolone , which is a glucocorticoid . Glucocorticoids are a type of corticosteroid hormone that is very effective at reducing inflammation and suppressing the immune system. The primary targets of this compound are the glucocorticoid receptors located in almost all cells of the body .

Mode of Action

21-Acetyl-6α-chlorotriamcinolone Acetonide, like other glucocorticoids, works by binding to the glucocorticoid receptor, a type of nuclear receptor that is present inside most cells . It decreases inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability . It also suppresses the immune system by reducing activity and volume of the lymphatic system .

Biochemical Pathways

Upon binding with the glucocorticoid receptor, 21-Acetyl-6α-chlorotriamcinolone Acetonide alters the genetic expression of the targeted cells . This leads to changes in the biochemical pathways within these cells, resulting in reduced inflammation and immune response .

Pharmacokinetics

It is known that glucocorticoids like triamcinolone are metabolized in the liver and excreted via urine . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would likely be similar, but specific studies would be needed to confirm this.

Result of Action

The molecular and cellular effects of 21-Acetyl-6α-chlorotriamcinolone Acetonide’s action include a decrease in the number of circulating lymphocytes (T-cells, B-cells, eosinophils, and monocytes), a decrease in the volume of lymphatic tissue, and a reduction in the binding of immune complexes on cells . This results in a potent anti-inflammatory and immunosuppressive effect .

Safety and Hazards

The safety data sheet for 21-Acetyl-6α-chlorotriamcinolone Acetonide provides information on hazards identification, first aid measures, firefighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 21-Acetyl-6α-chlorotriamcinolone Acetonide involves the acetylation and chlorination of triamcinolone acetonide.", "Starting Materials": [ "Triamcinolone acetonide", "Acetic anhydride", "Chlorine gas", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Triamcinolone acetonide is dissolved in methanol and sodium hydroxide is added to the solution to form the sodium salt of triamcinolone acetonide.", "Acetic anhydride is added to the solution and the mixture is stirred at room temperature for several hours to acetylate the hydroxyl group at position 21.", "The reaction mixture is then poured into a mixture of ice and hydrochloric acid to precipitate the product.", "The product is filtered and washed with water and diethyl ether to remove impurities.", "The purified product is then dissolved in chloroform and chlorine gas is bubbled through the solution to chlorinate the double bond at position 6α.", "The chlorinated product is then precipitated with water and filtered to obtain the final product, 21-Acetyl-6α-chlorotriamcinolone Acetonide." ] }

CAS RN

1181-32-4

Product Name

21-Acetyl-6α-chlorotriamcinolone Acetonide

Molecular Formula

C₂₆H₃₂ClFO₇

Molecular Weight

510.98

synonyms

(6α,11β,16α)-21-(Acetyloxy)-6-chloro-9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione;  6α-Chloro-9-fluoro-11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 21-Acetate Cyclic 16,17-Acetal with Acetone_x000B_

Origin of Product

United States

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